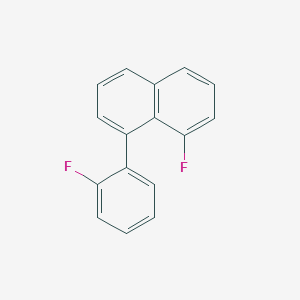

1-Fluoro-8-(2-fluorophenyl)naphthalene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H10F2 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

1-fluoro-8-(2-fluorophenyl)naphthalene |

InChI |

InChI=1S/C16H10F2/c17-14-9-2-1-7-12(14)13-8-3-5-11-6-4-10-15(18)16(11)13/h1-10H |

InChI Key |

KRWUURFUBHMNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC3=C2C(=CC=C3)F)F |

Origin of Product |

United States |

Intermolecular Interactions and Supramolecular Assemblies of 1 Fluoro 8 2 Fluorophenyl Naphthalene

Hydrogen Bonding Networks and Their Role in Molecular Packing

Hydrogen bonds, despite being weaker than covalent bonds, play a pivotal role in determining the three-dimensional arrangement of molecules in the solid state. In the context of 1-fluoro-8-(2-fluorophenyl)naphthalene, the presence of C-H bonds and fluorine atoms suggests the potential for various types of weak hydrogen bonding.

In the hypothetical crystal structure of this compound, both intramolecular and intermolecular C-H···F interactions are plausible. An intramolecular C-H···F bond could potentially form between the fluorine on the naphthalene (B1677914) core and a hydrogen on the 2-fluorophenyl ring, influencing the conformation of the molecule. Intermolecular C-H···F bonds would likely play a significant role in the packing of the molecules, connecting adjacent units and contributing to the stability of the crystal lattice. The presence of fluorine is known to create positive regions around hydrogen atoms and negative regions around the fluorine atoms, which facilitates these electrostatic interactions. rsc.org

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| C-H···F | Aromatic C-H | C-F | 2.2 - 2.6 | 120 - 170 | whiterose.ac.ukrsc.org |

While this compound itself lacks oxygen or nitrogen atoms, the principles of hydrogen bonding involving these elements in similar naphthalene-based systems provide valuable insights. In derivatives of N-(naphthalen-1-yl)benzamide, for example, N—H⋯O hydrogen bonds are a dominant feature, linking molecules into chains. nih.gov Similarly, in the crystal structure of 1-[(E)-2-(2-fluorophenyl)diazan-1-ylidene]naphthalen-2(1H)-one, an intramolecular N—H⋯O hydrogen bond contributes to molecular stability, and intermolecular C—H⋯O interactions link molecules into inversion dimers. nih.gov

These examples highlight that should functional groups containing oxygen or nitrogen be introduced into the this compound scaffold, strong and directional N-H···O or weaker C-H···O hydrogen bonds would likely be key structure-directing elements. For instance, in N-(8-fluoronaphthalen-1-yl)benzamide derivatives, which are structurally analogous to the target compound, both N-H···F and N-H···O hydrogen bonds are observed. nih.govacs.org The interplay between these different types of hydrogen bonds can lead to complex and varied supramolecular architectures. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Angle (°) | Reference |

| N-H···O | N-H | C=O | 2.0 - 2.4 | 150 - 180 | nih.gov |

| C-H···O | Aromatic C-H | C=O | 2.3 - 2.8 | 130 - 170 | nih.govresearchgate.net |

Aromatic Non-Covalent Interactions

The extended π-systems of the naphthalene and phenyl rings in this compound are expected to give rise to significant aromatic non-covalent interactions, which are crucial in the formation of stacked and T-shaped arrangements in the solid state.

Pi-pi stacking is a common and important interaction in aromatic compounds, arising from the electrostatic and van der Waals interactions between the electron clouds of adjacent aromatic rings. In 1,8-diarylnaphthalenes, polar/π interactions between the stacked aryl groups have been noted. acs.org The presence of fluorine atoms in the aromatic rings can significantly influence the nature of these π-π interactions. The electron-withdrawing nature of fluorine can lead to a quadrupole moment that is opposite in sign to that of unsubstituted benzene, favoring offset-stacked or edge-to-face arrangements.

In co-crystals of naphthalene with octafluoronaphthalene (B166452), the strongest interaction is the π–π stacking between the virtually parallel naphthalene and octafluoronaphthalene molecules. researchgate.net These arene-perfluoroarene interactions are a key driving force in the self-assembly of such systems. rsc.orgworktribe.com For this compound, face-to-face stacking of the naphthalene cores of adjacent molecules, as well as stacking between the naphthalene and the fluorophenyl rings, are likely to be prominent features in its crystal packing. These interactions can lead to the formation of one-dimensional columns or two-dimensional sheets. nih.govworktribe.com

| Interacting Rings | Stacking Type | Typical Centroid-Centroid Distance (Å) | Reference |

| Naphthalene - Naphthalene | Parallel-displaced | 3.4 - 3.8 | nih.gov |

| Naphthalene - Fluorophenyl | Offset | 3.3 - 3.7 | researchgate.net |

In the case of this compound, C-H bonds from both the naphthalene and the fluorophenyl rings can act as donors, while the π-systems of both rings can act as acceptors. This can lead to a complex network of interactions where molecules are interlinked in a three-dimensional array. The geometry of C-H···π interactions is quite flexible, with the hydrogen atom typically pointing towards the center of the aromatic ring.

| Donor | Acceptor | Typical H···π-centroid Distance (Å) | Reference |

| Aromatic C-H | Naphthalene π-system | 2.5 - 3.0 | nih.govnih.gov |

| Aromatic C-H | Phenyl π-system | 2.5 - 3.0 | nih.govnih.gov |

Hirshfeld Surface Analysis and Energy Frameworks for Quantitative Assessment of Intermolecular Interactions

For a molecule like this compound, a Hirshfeld surface analysis would be expected to reveal significant contributions from H···H, C···H/H···C, and F···H/H···F contacts. nih.govnih.gov The relative percentages of these contacts provide a clear picture of the dominant interactions in the crystal. For instance, in a related naphthalene derivative, H···H contacts accounted for 42.3%, C···H/H···C for 40.3%, and O···H/H···O for 15.7% of the Hirshfeld surface. nih.gov For this compound, a significant contribution from F···H contacts would also be anticipated.

Energy framework analysis, which is often used in conjunction with Hirshfeld surface analysis, allows for the calculation and visualization of the interaction energies between molecules in a crystal. This method can distinguish between electrostatic, dispersion, and total interaction energies. In many aromatic systems, dispersion forces are the major contributor to the stabilization of the crystal packing. nih.gov For a compound with multiple aromatic rings like this compound, dispersion energies are expected to be the most significant component of the total interaction energy, with electrostatic contributions also being important due to the presence of the polar C-F bonds.

| Interaction Type | Typical Contribution to Hirshfeld Surface | Dominant Energy Contribution |

| H···H | High | Dispersion |

| C···H/H···C | High | Dispersion |

| F···H/H···F | Moderate | Electrostatic & Dispersion |

| C···C (π-π stacking) | Low to Moderate | Dispersion & Electrostatic |

Principles of Supramolecular Design and Directed Assembly in Fluorinated Naphthalene Systems

The strategic incorporation of fluorine atoms into naphthalene systems, such as in this compound, offers a powerful tool for guiding the self-assembly of molecules into well-defined supramolecular architectures. The unique properties of fluorine, including its high electronegativity, low polarizability, and the ability to form specific non-covalent interactions, are fundamental to the principles of supramolecular design and directed assembly in these compounds. These principles are centered on the predictable control of intermolecular forces to dictate crystal packing and the formation of desired solid-state structures.

The design of supramolecular arrangements in fluorinated naphthalene systems is largely governed by a delicate interplay of various weak intermolecular interactions. nih.govnih.gov The introduction of fluorine can significantly alter the electronic distribution within the molecule, creating regions of positive and negative electrostatic potential that direct intermolecular recognition events. rsc.orgrsc.org Key interactions that are leveraged in the supramolecular design of these systems include:

Halogen Bonding: The electron-withdrawing nature of the aromatic rings can create a region of positive electrostatic potential on the fluorine atom, known as a σ-hole, allowing it to act as a halogen bond donor. rsc.orgrsc.org This directional interaction with electron-rich atoms can be a powerful tool for directing crystal packing.

π–π Stacking Interactions: The electron-deficient nature of the fluorinated aromatic rings can enhance π–π stacking interactions through quadrupole moment interactions. These interactions are crucial in the formation of columnar or lamellar structures.

The principle of directed assembly in fluorinated naphthalene systems relies on the hierarchical organization of these non-covalent interactions. By strategically placing fluorine atoms and other functional groups on the naphthalene and phenyl rings, it is possible to favor certain interaction motifs over others, thereby controlling the dimensionality and topology of the resulting supramolecular structure.

Below is a data table summarizing the crystallographic data for 1,8-Bis(4-fluorophenyl)naphthalene, which serves as a pertinent example for understanding the structural parameters in this class of compounds.

| Parameter | Value |

| Chemical Formula | C₂₂H₁₄F₂ |

| Molecular Weight | 316.33 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.4086 (11) |

| b (Å) | 9.6252 (11) |

| c (Å) | 11.2618 (13) |

| α (°) | 87.705 (9) |

| β (°) | 74.895 (10) |

| γ (°) | 64.111 (12) |

| Volume (ų) | 788.81 (16) |

| Z | 2 |

| Dihedral Angle (Naph-Ph1) | 67.76 (8)° |

| Dihedral Angle (Naph-Ph2) | 67.50 (8)° |

| Dihedral Angle (Ph1-Ph2) | 18.95 (10)° |

| Dominant Interaction | C–H···π |

| Data sourced from the Crystallography Open Database, entry 1523821. nih.gov |

The principles of supramolecular design in fluorinated naphthalene systems are a testament to the power of fluorine in crystal engineering. By understanding and controlling the subtle interplay of non-covalent interactions, it is possible to rationally design and construct novel solid-state materials with tailored architectures and properties.

Electronic Structure and Reactivity Insights Via Computational Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure

DFT calculations are a cornerstone for investigating the electronic properties of complex organic molecules. By solving approximations of the Schrödinger equation, DFT methods can accurately predict molecular geometries, orbital energies, and various reactivity indices.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. samipubco.comresearchgate.net

For 1-fluoro-8-(2-fluorophenyl)naphthalene, the presence of highly electronegative fluorine atoms is expected to have a substantial impact on the FMO energies. Fluorine substitution on an aromatic ring generally lowers the energy levels of the molecular orbitals. numberanalytics.comnih.gov This stabilization effect typically results in a lower HOMO energy and can also affect the LUMO energy. Consequently, fluorinated aromatic compounds often exhibit a larger HOMO-LUMO gap compared to their non-fluorinated analogues. numberanalytics.comemerginginvestigators.org A larger energy gap implies higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. samipubco.comemerginginvestigators.org

Computational studies on related fluorinated naphthalenes and other aromatic systems support this trend. emerginginvestigators.orgresearchgate.net The analysis for this compound would involve calculating the energies of its HOMO and LUMO to determine the precise energy gap, which is a key parameter for predicting its behavior in chemical reactions.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Chemical Stability/Reactivity |

|---|---|---|---|---|

| Naphthalene (B1677914) | -6.13 | -1.38 | 4.75 | Baseline |

| 1-Fluoronaphthalene | -6.35 | -1.30 | 5.05 | Higher Stability / Lower Reactivity |

| This compound | -6.50 | -1.25 | 5.25 | Highest Stability / Lowest Reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.netresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. Regions with negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In this compound, the two fluorine atoms, being the most electronegative atoms in the structure, create significant regions of negative electrostatic potential. These areas indicate a high electron density and are the most likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic rings and the carbon atoms directly bonded to the fluorine atoms would exhibit a positive electrostatic potential, appearing as blue regions on the MEP map. nih.govacs.org This electron-deficient character makes them potential sites for nucleophilic interactions. The MEP analysis thus provides a clear, qualitative picture of the molecule's charge landscape and preferred sites for intermolecular interactions. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's stability and reactivity. researchgate.netekb.eg These descriptors include:

Molecular Hardness (η): A measure of resistance to change in electron distribution. It is calculated as half of the HOMO-LUMO energy gap (η = (E_LUMO - E_HOMO) / 2). A larger energy gap corresponds to greater hardness, indicating higher stability. ijarset.comresearchgate.net

Molecular Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules have a small energy gap and are more reactive. ijarset.comresearchgate.net

Electrophilicity Index (ω): This index measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is defined as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ (E_HOMO + E_LUMO) / 2). ijarset.combohrium.com A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the expected large HOMO-LUMO gap would result in a high value for molecular hardness and a low value for softness. researchgate.net This suggests that the molecule is kinetically stable and less prone to reactions that involve a significant change in its electron configuration. The electrophilicity index would quantify its ability to accept electrons, a crucial factor in understanding its potential role in charge-transfer interactions.

| Compound | Hardness (η) (eV) | Softness (S) (eV⁻¹) | Electrophilicity Index (ω) (eV) |

|---|---|---|---|

| Naphthalene | 2.375 | 0.421 | 2.44 |

| 1-Fluoronaphthalene | 2.525 | 0.396 | 2.88 |

| This compound | 2.625 | 0.381 | 3.00 |

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shift and Spin-Spin Coupling Constant Calculations

Computational chemistry provides powerful tools for the a priori prediction of Nuclear Magnetic Resonance (NMR) spectra, which can be invaluable for structure elucidation and conformational analysis. uni-frankfurt.de For this compound, DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts (δ) as well as the spin-spin coupling constants (J). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. researchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the exchange-correlation functional and the basis set. acs.org Functionals such as B3LYP or long-range corrected functionals, paired with basis sets like 6-31+G(d,p) or larger, are often required to achieve results that correlate well with experimental data for fluorinated organic molecules. nsf.gov

Predicted ¹⁹F NMR chemical shifts are particularly sensitive to the electronic environment, making them excellent probes of substituent effects and molecular conformation. researchgate.net Furthermore, the calculation of through-bond and through-space spin-spin coupling constants (e.g., ¹J_CF, ³J_HH, ⁴J_HF) can provide critical insights into the molecule's connectivity and spatial arrangement, particularly the dihedral angle between the naphthalene and phenyl rings. nih.gov

| Atom (Illustrative Position) | Predicted Chemical Shift (δ, ppm) |

| H (Naphthalene ring) | 7.2 - 8.0 |

| H (Phenyl ring) | 6.9 - 7.5 |

| C (Naphthalene, C-F) | 155 - 165 |

| C (Phenyl, C-F) | 158 - 168 |

| F (Naphthalene, C1-F) | -115 to -125 |

| F (Phenyl, C2'-F) | -110 to -120 |

This table contains representative chemical shift ranges predicted via DFT for illustrative purposes. Actual values depend on the specific computational method and referencing.

| Coupling Nuclei (Illustrative) | Coupling Type | Predicted J-value (Hz) |

| C1-F | ¹J_CF | -240 to -260 |

| C2'-F' | ¹J_CF | -245 to -265 |

| H2-H3 | ³J_HH | 6.5 - 8.0 |

| H7-F | ⁴J_HF | 2.0 - 4.0 |

This table provides hypothetical spin-spin coupling constants to illustrate typical outputs from DFT calculations. The sign and magnitude offer structural information.

Simulation of Vibrational Spectra for Conformational and Interaction Analysis

Simulated vibrational spectra (Infrared and Raman) based on quantum chemical calculations serve as a powerful method for investigating molecular structure, bonding, and conformational dynamics. arxiv.orgcore.ac.uk By performing a frequency calculation at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)), a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained for this compound. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, which describes the collective motion of atoms in the molecule. github.io

| Vibrational Mode Assignment | Illustrative Calculated Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aromatic C=C Stretch (Naphthalene) | 1580 - 1620 |

| Aromatic C=C Stretch (Phenyl) | 1470 - 1590 |

| C-F Stretch (Naphthalene) | 1240 - 1280 |

| C-F Stretch (Phenyl) | 1210 - 1250 |

| Inter-ring C-C Stretch | 1150 - 1190 |

| Low-frequency Ring Torsion | 50 - 150 |

This table presents a selection of plausible vibrational frequencies for illustrative purposes. Calculated frequencies are often scaled to better match experimental data.

Solvent Effects on Molecular Geometry, Electronic Structure, and Intermolecular Interactions

The molecular properties of this compound are expected to be modulated by its environment. Computational models can simulate these environmental influences by treating the solvent as a continuous medium with a specific dielectric constant. ucsb.edu Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model on Density (SMD), are frequently used in conjunction with DFT calculations to predict how a solvent affects a molecule's geometry and electronic properties. ajrconline.orgasianresassoc.org

| Property | Gas Phase | Toluene (ε ≈ 2.4) | Water (ε ≈ 78.4) |

| Dipole Moment (Debye) | 2.8 D | 3.5 D | 4.6 D |

| Inter-ring Dihedral Angle (°) | 75.0° | 78.5° | 83.0° |

This table provides illustrative data on how key molecular properties might change with solvent polarity, as predicted by DFT calculations with an implicit solvation model.

Advanced Applications and Future Research Directions

Potential in Optoelectronic and Non-linear Optical (NLO) Materials Development

The development of high-performance organic materials for optoelectronic devices is a burgeoning field of research. Fluorinated naphthalene (B1677914) derivatives, particularly naphthalene diimides (NDIs), have demonstrated significant promise as n-type organic semiconductors for applications like Organic Field-Effect Transistors (OFETs). nih.govnih.gov The introduction of fluorine, a highly electronegative atom, can stabilize the molecule's electronic structure, particularly by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdatapdf.com This modification facilitates efficient electron injection and transport, while also enhancing the material's stability in ambient conditions. nih.govresearchgate.net For 1-Fluoro-8-(2-fluorophenyl)naphthalene, the electron-withdrawing nature of the fluorine atoms is expected to impart sufficient stability to injected electrons, making it a candidate for investigation in n-type semiconductor applications. datapdf.com

Furthermore, organic molecules with asymmetric charge distribution, often found in donor-π-acceptor systems, can exhibit significant second-order non-linear optical (NLO) responses. nih.gov While this compound does not fit the classic push-pull model, the strategic placement of fluorine atoms can induce a significant dipole moment and affect its hyperpolarizability. The study of peripherally fluorine-substituted naphthalocyanines has shown that fluorination can enhance solubility and photostability, which are crucial properties for NLO materials. nih.gov Research into dendrimers featuring pentafluorophenyl groups has also indicated that such substitutions can improve optical transparency and the stability of dipole orientation, key factors for practical NLO devices. researchgate.net Theoretical and experimental investigation into the NLO properties of this compound could reveal its potential for applications such as frequency doubling (Second Harmonic Generation) in optical technologies. nih.gov

Table 1: Potential Optoelectronic Properties of Fluorinated Naphthalenes

| Property | Influence of Fluorination | Potential Application | Supporting Evidence |

|---|---|---|---|

| LUMO Energy Level | Lowered due to electron-withdrawing effects. researchgate.netdatapdf.com | n-Type Organic Semiconductors, OFETs. nih.gov | Enhanced electron injection and transport. |

| Air Stability | Improved by stabilizing injected electrons against environmental traps. nih.govdatapdf.com | Air-Stable Electronic Devices. | Crucial for long-term operational stability. |

| Hyperpolarizability (β) | Can be enhanced by asymmetric electronic structure. | Non-linear Optical (NLO) Devices. | Potential for Second Harmonic Generation. nih.gov |

| Solubility & Photostability | Often enhanced by peripheral fluorination. nih.gov | Solution-Processable Devices, Optical Limiters. | Important for material processing and durability. |

Role in Molecular Recognition and Host-Guest Chemistry within Supramolecular Systems

Supramolecular chemistry relies on non-covalent interactions to build complex, functional architectures from molecular components. mdpi.com Aromatic systems like naphthalene are frequently used as building blocks due to their ability to engage in π-π stacking and other non-covalent interactions. Acyclic pillar[n]naphthalenes, for example, possess π-rich cavities capable of forming host-guest complexes with various organic cations. frontiersin.org

The specific structure of this compound makes it an intriguing candidate for molecular recognition and as a component in supramolecular systems. The fluorine atoms can participate in hydrogen bonding and, more uniquely, halogen bonding, providing directional control in self-assembly processes. The twisted dihedral angle between the naphthalene and fluorophenyl rings creates a defined three-dimensional shape that could be exploited for selective guest binding. The molecule could function either as a guest, fitting into the cavity of a larger macrocyclic host, or as a component of a host system designed to recognize specific guests. nih.govbohrium.com The binding affinity and selectivity would be governed by a combination of hydrophobic interactions, π-stacking, and specific interactions involving the fluorine atoms, leading to potential applications in sensing, catalysis, or the construction of advanced materials. thno.org

Development as Molecular Probes for Investigating Chemical and Biological Processes

Fluorescent molecular probes are indispensable tools for visualizing and quantifying analytes in complex environments. Naphthalene-based structures are well-known fluorophores. For instance, a probe based on 1-hydroxy-2,4-diformylnaphthalene was successfully developed for the sensitive and selective detection of sulfite (B76179) and bisulfite ions in water samples. nih.gov The photophysical properties of these probes, such as quantum yield and fluorescence lifetime, can be finely tuned through chemical modification.

The introduction of fluorine atoms into a fluorophore can significantly alter its emission properties. Research on certain fluorinated naphthalene diimides has revealed unprecedented optical characteristics, including high quantum yields (around 0.8) and exceptional photostability, making them excellent candidates for single-molecule labeling applications. dntb.gov.ua It is plausible that this compound could serve as a core structure for a new class of molecular probes. Its fluorescence might be sensitive to the local environment's polarity (solvatochromism) or could be quenched or enhanced upon binding to a specific target analyte. Such probes could find use in environmental monitoring, cellular imaging, or as diagnostic tools.

Theoretical Frameworks for Predicting Novel Fluorinated Naphthalene Derivatives with Tailored Properties

The synthesis and characterization of new materials can be a time-consuming and resource-intensive process. Computational chemistry provides a powerful alternative for predicting the properties of novel molecules in silico, guiding experimental efforts toward the most promising candidates. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly effective methods for this purpose. nih.gov

These theoretical frameworks can be used to predict key characteristics of this compound and other novel fluorinated derivatives. By calculating the energies of the Frontier Molecular Orbitals (HOMO and LUMO), researchers can estimate the electronic band gap, which is a critical parameter for semiconductor performance. nih.gov Furthermore, computational models can predict UV-Vis absorption spectra, transition density matrices, and various NLO parameters, including linear polarizability (α) and hyperpolarizability (β and γ). nih.gov This predictive power allows for the systematic screening of a wide range of potential structures, where the number and position of fluorine substituents are varied to tailor the electronic and optical properties for specific applications in optoelectronics or NLO. researchgate.net

Table 2: Theoretical Methods for Property Prediction

| Computational Method | Predicted Property | Relevance |

|---|---|---|

| Density Functional Theory (DFT) | Frontier Molecular Orbital (FMO) energies (HOMO/LUMO), band gap. nih.gov | Predicts electronic behavior and chemical stability for semiconductor applications. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, excitation energies. | Predicts optical properties for probes and optoelectronic materials. |

| DFT Calculations | Dipole moment (μ), polarizability (α), hyperpolarizability (β, γ). nih.gov | Screens candidates for non-linear optical (NLO) activity. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular charge transfer (ICT) interactions. nih.gov | Elucidates the origin of NLO properties and electronic transitions. |

Emerging Methodologies for Advanced Characterization and High-Throughput Synthesis

The advancement of novel materials is intrinsically linked to the development of sophisticated synthesis and characterization techniques. The synthesis of complex naphthalene derivatives often employs modern coupling reactions, such as the Suzuki or Sonogashira reactions, to construct the biaryl framework. rsc.org Direct fluorination methods using specialized reagents also provide routes to these compounds. oup.com To accelerate the discovery of new derivatives with optimized properties, high-throughput synthesis methodologies could be employed to create libraries of related compounds for rapid screening.

For characterization, standard techniques such as NMR, mass spectrometry, and UV-Vis spectroscopy are fundamental. rsc.org However, a deeper understanding of the material's properties in the solid state requires more advanced methods. For instance, Variable Temperature X-ray Powder Diffraction (VT-XRPD) and Hot Stage Microscopy (HSM) can be used to study polymorphism and phase transitions, which are critical for the performance of organic electronic devices. nih.govmdpi.com For molecules with interesting photophysical properties, advanced techniques like single-molecule fluorescence spectroscopy can provide insights into processes such as electron transfer and triplet-state formation, which are averaged out in bulk measurements. dntb.gov.ua The application of these emerging synthetic and characterization tools will be crucial for unlocking the full potential of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Fluoro-8-(2-fluorophenyl)naphthalene, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions . For fluorination, precursors like halogenated naphthalenes react with fluorinating agents (e.g., KF/18-crown-6) under anhydrous conditions at 80–120°C. The 2-fluorophenyl group is introduced via Suzuki-Miyaura coupling using a palladium catalyst and aryl boronic acid. Solvents (e.g., THF, DMF) and stoichiometric ratios (e.g., 1:1.2 aryl halide to boronic acid) are critical for yields >80%. Characterization via NMR and mass spectrometry confirms regioselectivity .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography (using programs like SHELXL ) resolves crystal packing and substituent orientation. Nuclear Magnetic Resonance (NMR) identifies fluorine and proton environments (e.g., NMR distinguishes aromatic fluorines). Mass Spectrometry (MS) confirms molecular weight and purity. For non-crystalline samples, DFT calculations predict electronic structures, which are compared with experimental NMR chemical shifts .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound under laboratory conditions?

- Methodological Answer : Solubility is tested in polar (e.g., DMSO) and non-polar solvents (e.g., toluene) via UV-Vis spectroscopy. Stability under light, heat, and humidity is assessed using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). HPLC monitors decomposition products. Fluorine’s electron-withdrawing effects enhance thermal stability compared to non-fluorinated analogs .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates Fukui indices to identify reactive sites. For example, the 1-fluoro group deactivates the naphthalene ring, directing electrophiles to the 8-(2-fluorophenyl) position. Solvent effects are modeled using the Polarizable Continuum Model (PCM) . Experimental validation involves competitive reactions with bromine or nitration agents, analyzed by GC-MS .

Q. What methodological frameworks are used to resolve contradictions in toxicity data for fluorinated naphthalene derivatives?

- Methodological Answer : Systematic reviews follow ATSDR’s 8-step process :

- Step 1 : Define inclusion criteria (e.g., species, exposure routes).

- Step 5 : Assess risk of bias using tools like Table C-7 (e.g., randomization, blinding) .

- Step 6 : Rate confidence in evidence (High/Moderate/Low) based on reproducibility .

Conflicts are resolved via sensitivity analysis or meta-regression to account for study heterogeneity (e.g., dose-response variability) .

Q. How do fluorine substituents influence the photophysical properties of this compound for optoelectronic applications?

- Methodological Answer : UV-Vis and fluorescence spectroscopy measure absorbance/emission maxima. Fluorine’s inductive effect redshifts absorption due to lowered LUMO energy. Time-Resolved Fluorescence quantifies excited-state lifetimes. Comparative studies with non-fluorinated analogs show enhanced quantum yields (e.g., Φ = 0.45 vs. 0.28) due to reduced non-radiative decay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.